5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone
CAS No.: 898772-92-4
Cat. No.: VC2282824
Molecular Formula: C13H18O3S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898772-92-4 |
|---|---|
| Molecular Formula | C13H18O3S |
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one |
| Standard InChI | InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3 |
| Standard InChI Key | NRPNUMUYGTUGRW-UHFFFAOYSA-N |
| SMILES | CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2 |
| Canonical SMILES | CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2 |
Introduction
Chemical Identity and Fundamental Properties
5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is an organic compound identified by the CAS registry number 898772-92-4 . This compound belongs to a specialized class of heterocyclic molecules containing both thiophene and dioxolane moieties, which contributes to its unique chemical properties. The molecular formula is C13H18O3S with a molecular weight of 254.35 g/mol .
The compound features several key structural components that define its reactivity and properties:
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A thiophene ring (five-membered aromatic heterocycle containing sulfur)
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A 1,3-dioxolane group at the 5-position of the thiophene ring
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A 2-methylbutyl ketone substituent at the 2-position of the thiophene
From a chemical perspective, this arrangement of functional groups creates a molecule with multiple reactive sites and potential for diverse chemical transformations.
Physical and Chemical Characteristics
Physical Properties
The physical properties of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone are fundamental to understanding its behavior in various environments and applications. Based on available data and structural analysis, we can identify several key physical parameters:
For long-term storage stability, the compound should be kept in a cool, dry place according to handling guidelines .
Chemical Reactivity Profile
The chemical reactivity of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is directly influenced by its three primary functional components:
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The thiophene ring provides aromatic character and can participate in electrophilic aromatic substitution reactions, though with different regioselectivity compared to benzene due to the presence of the sulfur atom.
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The 1,3-dioxolane group typically functions as a protecting group for carbonyl compounds in organic synthesis, suggesting this molecule might serve as a protected intermediate in multi-step synthetic pathways.
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The ketone functionality (connecting the 2-methylbutyl group) presents a reactive site for nucleophilic addition reactions and can undergo various transformations including reduction, oxidation, and condensation reactions.
Structural Analysis and Related Compounds
Structural Features
The structure of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone integrates several important functional groups that contribute to its chemical behavior and potential applications. The thiophene core provides a planar, aromatic structure that can participate in π-stacking interactions, while the 1,3-dioxolane and ketone groups introduce polarity and hydrogen bond acceptor capabilities.
Related Compounds and Structural Analogues
Several structurally related compounds provide valuable context for understanding 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone:
These compounds share the same molecular formula but differ in the position of the methyl substituent on the butyl chain. This positional isomerism likely results in subtle differences in physical properties and potentially significant differences in biological activity or reactivity.
Comparison with Other Heterocyclic Compounds
Structural Comparisons
When compared to other heterocyclic compounds, 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone represents an interesting case of multifunctional chemistry. The presence of both the thiophene and dioxolane rings creates a molecule with distinct electronic properties compared to single-heterocycle compounds.
The thiophene component contributes aromaticity and potential for π-stacking interactions, while the dioxolane group introduces additional oxygen atoms that can participate in hydrogen bonding and polar interactions.
Reactivity Patterns
The reactivity patterns of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone likely reflect the combined influence of its constituent functional groups:
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The thiophene ring typically undergoes electrophilic aromatic substitution at the 2 and 5 positions, though in this compound, both positions are already substituted
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The dioxolane group can be hydrolyzed under acidic conditions to reveal an aldehyde functionality
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The ketone group provides a site for nucleophilic addition reactions and can be transformed through standard carbonyl chemistry
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